molecular formula C11H9NO3 B8710373 Methyl 5-formylindolizine-8-carboxylate

Methyl 5-formylindolizine-8-carboxylate

Cat. No.: B8710373
M. Wt: 203.19 g/mol
InChI Key: DBLRTYNMZUDWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-formylindolizine-8-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 5-formylindolizine-8-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-5-4-8(7-13)12-6-2-3-10(9)12/h2-7H,1H3

InChI Key

DBLRTYNMZUDWMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N2C1=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-(hydroxymethyl)indolizine-8-carboxylate (13 g, 63.41 mmol) in DCM (300 mL) was added MnO2 (55 g, 0.634 mol) at 0° C. The reaction mixture was stirred at rt overnight. After the completion, the reaction was filtered and concentrated. The crude product was purified by column (PE:EtOAc=300:1) to give the desired product methyl 5-formylindolizine-8-carboxylate (5.8 g, yield 45%). 1H NMR (400 MHz, DMSO): δ 10.01 (s, 1H), 8.90-8.91 (m, 1H), 7.31-7.35 (d, 1H, J=7.6 Hz), 7.68-7.70 (d, 1H, J=1 Hz), 7.29-7.31 (m, 1H), 7.14-7.16 (m, 1H), 3.97 (s, 3H) ppm.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
55 g
Type
catalyst
Reaction Step One

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